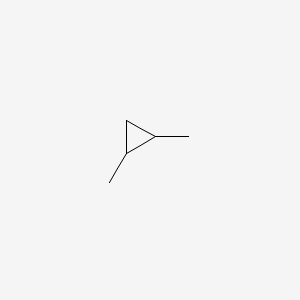

1,2-Dimethylcyclopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2402-06-4 |

|---|---|

Molecular Formula |

C5H10 |

Molecular Weight |

70.13 g/mol |

IUPAC Name |

1,2-dimethylcyclopropane |

InChI |

InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |

InChI Key |

VKJLDXGFBJBTRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers and Chirality of 1,2-Dimethylcyclopropane

This guide provides a comprehensive examination of the stereochemical intricacies of 1,2-dimethylcyclopropane. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explore the causal relationships between molecular structure, symmetry, and chemical properties. We will dissect the stereoisomers of this fundamental cycloalkane, detailing the principles of chirality, meso compounds, and the practical methodologies for their characterization and separation.

Introduction: Stereoisomerism in a Strained Ring System

The cyclopropane ring, with its significant angle strain, provides a rigid scaffold that restricts free rotation, making it an excellent platform for studying geometric and optical isomerism. The substitution pattern in this compound gives rise to a fascinating case study in stereochemistry, resulting in three distinct stereoisomers.[1][2] Understanding the three-dimensional arrangement of these isomers is not merely an academic exercise; the specific spatial orientation of functional groups is a critical determinant of a molecule's biological activity and physicochemical properties, a cornerstone of modern drug design and materials science.

This compound has two adjacent stereogenic centers, which would typically suggest a maximum of 2² or four possible stereoisomers.[3] However, due to internal symmetry in one of the geometric isomers, only three are observed: an achiral meso compound and a pair of chiral enantiomers.[3][4][5] This guide will elucidate the structural features that lead to this outcome.

Structural Analysis of Stereoisomers

The stereoisomers of this compound are categorized based on the relative orientation of the two methyl groups across the plane of the cyclopropane ring.

cis-1,2-Dimethylcyclopropane: The Achiral Meso Compound

In the cis isomer, both methyl groups are located on the same side of the cyclopropane ring.[6] While this molecule possesses two chiral centers (at C1 and C2), it is, paradoxically, an achiral molecule.[4][7][8]

Causality of Achirality: The lack of optical activity in cis-1,2-dimethylcyclopropane stems from the presence of an internal plane of symmetry (σ plane) that bisects the molecule.[7][8][9] This plane runs through the C3 carbon and the midpoint of the C1-C2 bond, making one half of the molecule a mirror image of the other. Such a compound, which contains stereocenters but is rendered achiral by an internal symmetry element, is defined as a meso compound .[9][10][11]

The stereochemical configurations of the two chiral centers are opposite, being (1R, 2S) or (1S, 2R), which are the same molecule due to the symmetry.[7][9] This internal mirror image effectively cancels out any potential optical rotation, rendering the molecule optically inactive.[10]

Caption: cis-1,2-dimethylcyclopropane with its internal plane of symmetry.

trans-1,2-Dimethylcyclopropane: The Chiral Enantiomeric Pair

When the methyl groups are situated on opposite sides of the cyclopropane ring, the trans isomer is formed.[6] Crucially, this geometric arrangement eliminates the internal plane of symmetry that characterizes the cis isomer.[7][8]

The Origin of Chirality: The absence of any improper rotation axis (including a plane of symmetry) makes the trans-1,2-dimethylcyclopropane molecule chiral.[4][7][8][12] Consequently, it can exist as a pair of non-superimposable mirror images, known as enantiomers.[3][4]

These enantiomers are distinct molecules with opposite stereochemical configurations at both chiral centers: (1R, 2R) and (1S, 2S).[7] While they share identical physical properties (boiling point, density, etc.), they interact differently with other chiral entities and rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of these enantiomers, known as a racemic mixture, will be optically inactive due to external compensation.[8]

Caption: The enantiomeric pair of trans-1,2-dimethylcyclopropane.

Summary of Stereoisomeric Relationships

The three stereoisomers of this compound are interconnected through specific stereochemical relationships. The two trans isomers are enantiomers of each other. The cis isomer is a diastereomer of both the (1R, 2R)-trans and the (1S, 2S)-trans isomers. Diastereomers are stereoisomers that are not mirror images of each other and, critically, have different physical properties.

Caption: Relationships between the stereoisomers of this compound.

Table 1: Comparative Properties of this compound Stereoisomers

| Property | cis-(1R,2S) Isomer | (1R,2R)-trans Isomer | (1S,2S)-trans Isomer |

| Chirality | Achiral (Meso)[4][10] | Chiral[4][12] | Chiral[4][12] |

| Optical Activity | Inactive[10] | Active | Active |

| Symmetry Element | Internal Plane (σ)[9] | None | None |

| Dipole Moment | Has a net dipole moment[13] | No net dipole moment[13] | No net dipole moment[13] |

| Relationship | Diastereomer to trans isomers | Enantiomer of (1S,2S) | Enantiomer of (1R,2R) |

Separation and Characterization Protocols

The distinct physical properties of diastereomers versus the identical properties of enantiomers necessitate different separation strategies.

Separation of Diastereomers (cis from trans)

Because the cis and trans isomers are diastereomers, they possess different physical properties such as boiling points, polarity, and solubility.[14] This difference is the self-validating principle behind their separation. Standard laboratory techniques like fractional distillation or gas chromatography (GC) can be effectively employed to separate the cis isomer from the racemic mixture of trans isomers.[14] For instance, the greater polarity of the cis isomer, which possesses a net dipole moment, often leads to stronger interactions with stationary phases in chromatography compared to the nonpolar trans isomers.[13]

Protocol: Enantiomeric Resolution of trans-1,2-Dimethylcyclopropane

Separating the (1R, 2R) and (1S, 2S) enantiomers is more challenging as they have identical physical properties in an achiral environment. The core principle of enantiomeric resolution is to introduce a chiral environment that interacts differently with each enantiomer, forming transient diastereomeric complexes. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[15]

Step-by-Step Methodology:

-

System Preparation:

-

Column: A commercially available chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralcel OJ), is installed in the HPLC system.[15] These phases provide a chiral environment through their helical polymer structure.

-

Mobile Phase: A mixture of hexane and 2-propanol is prepared. The polarity is optimized to achieve good resolution and reasonable retention times.[15] The system is equilibrated by flowing the mobile phase through the column until a stable baseline is achieved.

-

-

Sample Injection: A solution of the racemic trans-1,2-dimethylcyclopropane mixture is injected into the HPLC system.

-

Chiral Recognition and Separation:

-

As the sample passes through the chiral column, the two enantiomers interact with the CSP.

-

The formation of transient, diastereomeric complexes between each enantiomer and the CSP occurs. These complexes have different energies and stabilities.[15]

-

The enantiomer that forms the more stable complex will be retained longer on the column, while the other enantiomer elutes earlier. This differential retention is the basis of the separation.

-

-

Detection and Collection: A detector (e.g., UV-Vis or Refractive Index) monitors the column effluent. Two separate peaks will be observed on the chromatogram, corresponding to the two resolved enantiomers. These can be collected in separate fractions.

Caption: Workflow for enantiomeric resolution via chiral HPLC.

Conclusion

This compound serves as a quintessential model for understanding fundamental stereochemical principles. It elegantly demonstrates that the presence of chiral centers does not guarantee overall molecular chirality. The cis isomer exists as a single, achiral meso compound due to internal symmetry, while the trans isomer is chiral, existing as a pair of enantiomers. The diastereomeric relationship between the cis and trans forms allows for their separation using standard techniques, whereas the resolution of the trans enantiomers requires a chiral environment. For professionals in drug development and chemical synthesis, a thorough grasp of these concepts is indispensable, as the desired biological or material properties are often exclusive to a single stereoisomer.

References

- Wikipedia. (n.d.). This compound.

- Brainly. (2023). How many total possible stereoisomers are there for this compound?

- Study.com. (n.d.). Draw all the possible stereoisomers for 1, 2-dimethylcyclopropane.

- Britannica. (n.d.). This compound.

- Chemistry Stack Exchange. (2018). Is trans-1,2-dimethylcyclopropane optically active or not?

- NIST. (n.d.). This compound.

- Filo. (n.d.). The number of stereoisomers possible for this compound is.

- Study.com. (n.d.). Draw the meso form of this compound.

- Study.com. (n.d.). Why can there be 2 chiral stereoisomers for dimethylcyclopropane?

- Chemistry LibreTexts. (2023). 5.7: Meso Compounds.

- Reddit. (2018). Organic chemistry, meso compound or not?

- Vedantu. (n.d.). Assertion: Trans-1,2-dimethylcyclopropane is a chiral molecule.

- PubMed. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography].

- YouTube. (2021). Drawing All Possible Stereoisomers For this compound.

- PubChem. (n.d.). cis-1,2-dimethylcyclopropane.

- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.

- NIST. (n.d.). Mass Spectrum (electron ionization) of Cyclopropane, 1,2-dimethyl-, cis-.

- PubChem. (n.d.). This compound.

- YouTube. (2021). The number of stereoisomers possible for 1, 2-dimethyl cyclopropane is.

- YouTube. (2022). The number of stereoisomers possible for 1,2 -dimethyl cyclopropane is.

- Filo. (n.d.). Write the geometrical isomers of this compound. Which one of them will have a dipole moment and why?

- Brainly.in. (2020). draw the structures of possible geometrical isomers of 1,2-dimethyl cyclopropane.

- YouTube. (2022). The number of stereoisomers possible for 1,2-dimethyl cyclopropane.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. brainly.in [brainly.in]

- 3. homework.study.com [homework.study.com]

- 4. This compound | chemical compound | Britannica [britannica.com]

- 5. The number of stereoisomers possible for this compound is: (1.. [askfilo.com]

- 6. homework.study.com [homework.study.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homework.study.com [homework.study.com]

- 11. reddit.com [reddit.com]

- 12. Assertion Trans12dimethylcyclopropane is a chiral molecule class 11 chemistry CBSE [vedantu.com]

- 13. Write the geometrical isomers of this compound. Which one of t.. [askfilo.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomeric Stability of 1,2-Dimethylcyclopropane

Abstract

The cyclopropane ring, a fundamental three-carbon saturated carbocycle, is a recurring motif in natural products and a valuable building block in synthetic organic chemistry and drug development. Its inherent ring strain dictates a unique chemical reactivity profile. When substituted, the spatial arrangement of substituents gives rise to stereoisomers with distinct thermodynamic stabilities. This technical guide provides a comprehensive analysis of the relative stability of cis- and trans-1,2-dimethylcyclopropane. We will dissect the foundational strain elements of the cyclopropane ring, elucidate the role of emergent steric strain in differentiating the two isomers, and present quantitative thermodynamic data. Furthermore, this guide details the experimental methodologies used to validate these stability differences, offering a robust framework for researchers and professionals in the chemical sciences.

The Foundation: Inherent Strain in the Cyclopropane Moiety

To comprehend the stability of its substituted derivatives, one must first appreciate the intrinsic instability of the parent cyclopropane ring. This instability, collectively termed ring strain, is a composite of angle strain and torsional strain.[1] The total ring strain in cyclopropane is estimated to be substantial, weakening the C-C bonds and rendering the molecule significantly more reactive than its acyclic counterpart, propane.[2]

-

Angle Strain : The carbon atoms in cyclopropane are sp³ hybridized and thus prefer a tetrahedral bond angle of 109.5°.[3] However, the rigid, triangular geometry forces the internal C-C-C bond angles to a severe 60°.[4] This deviation results in poor overlap of the sp³ hybrid orbitals, creating weaker, strained C-C bonds often described as "bent" or "banana" bonds.[5] This angle strain is the principal contributor to the high overall ring strain.[2]

-

Torsional Strain : The planar nature of the cyclopropane ring constrains the hydrogen atoms on adjacent carbons into a fully eclipsed conformation.[6] This arrangement leads to repulsive electronic interactions between the C-H bonds, contributing to the overall energy of the molecule.[7] Unlike more flexible rings like cyclohexane, cyclopropane cannot pucker or twist to adopt a more stable staggered conformation.[6]

Caption: Fundamental strain components in the parent cyclopropane ring.

Stereoisomerism and the Decisive Role of Steric Strain

The introduction of two methyl groups at the C1 and C2 positions of the cyclopropane ring creates two distinct stereoisomers: cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane. The critical difference between these isomers lies in an additional type of strain: steric strain .

-

cis-1,2-Dimethylcyclopropane : In this isomer, the two methyl groups are located on the same face of the planar ring.[8] This forces the bulky methyl groups into close proximity, causing their respective electron clouds to repel each other.[9] This unfavorable interaction, a classic example of steric hindrance, significantly increases the internal energy of the molecule, thereby decreasing its stability.[8][10] The methyl groups are essentially eclipsing each other across the ring plane.

-

trans-1,2-Dimethylcyclopropane : Conversely, the trans isomer features the two methyl groups on opposite faces of the ring.[11] This configuration maximizes the distance between them, effectively minimizing the repulsive steric interactions.[9] By avoiding this additional strain, the trans isomer exists in a lower energy state and is, therefore, the more stable of the two.[11][12]

Caption: Steric interactions in cis (eclipsed) vs. trans (staggered) isomers.

Quantitative Thermodynamic Analysis

The stability difference between the cis and trans isomers is not merely theoretical; it is a quantifiable thermodynamic reality. This difference is most clearly expressed through their standard enthalpies of combustion (ΔcH°) and formation (ΔfH°). A more stable compound is lower in potential energy, meaning it has a less negative (or more positive) enthalpy of formation and releases less energy upon complete combustion.[13]

Experimental data confirms that cis-1,2-dimethylcyclopropane has a larger heat of combustion than the trans isomer, signifying its higher energy state and lower stability.[14][15]

| Thermodynamic Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane | Difference (cis - trans) |

| Formula | C₅H₁₀[16] | C₅H₁₀[17] | N/A |

| ΔcH° (liquid, 298.15 K) | -3313.3 ± 1.1 kJ/mol | -3308.2 ± 1.0 kJ/mol | 5.1 kJ/mol |

| ΔfH° (liquid, 298.15 K) | -60.0 ± 1.1 kJ/mol | -65.1 ± 1.0 kJ/mol | 5.1 kJ/mol |

| ΔfH° (gas, 298.15 K) | -31.3 ± 1.1 kJ/mol | -36.4 ± 1.0 kJ/mol | 5.1 kJ/mol |

| Data sourced from the NIST Chemistry WebBook.[16][17] |

The data clearly shows that the trans isomer is more stable than the cis isomer by approximately 5.1 kJ/mol (or 1.2 kcal/mol) . This energy difference is a direct quantitative measure of the steric strain imposed by the two eclipsing methyl groups in the cis configuration.

Experimental Protocol: Determination of Isomeric Stability via Bomb Calorimetry

The thermodynamic values presented above are determined experimentally, most commonly through a technique known as bomb calorimetry, which measures the heat of combustion.

Step-by-Step Methodology for Bomb Calorimetry

-

Sample Preparation : A precise mass (typically ~1 gram) of the high-purity liquid isomer (cis- or trans-1,2-dimethylcyclopropane) is weighed and placed into a sample crucible.

-

Calorimeter Assembly : The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample.

-

Pressurization : The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm) to ensure complete combustion.

-

Immersion : The sealed bomb is submerged in a precisely known volume of water within an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and an initial temperature (T₁) is recorded with high precision.

-

Ignition : An electric current is passed through the ignition wire, which combusts and ignites the sample.

-

Combustion and Heat Transfer : The sample undergoes rapid, complete combustion, releasing heat. This heat is transferred to the bomb and the surrounding water, causing the temperature of the entire system to rise.

-

Data Acquisition : The temperature is monitored until it reaches a maximum value and begins to cool. The final, maximum temperature (T₂) is recorded.

-

Calculation : The heat of combustion (ΔcH°) is calculated using the temperature change (ΔT = T₂ - T₁), the total heat capacity of the calorimeter system (Ccal, determined by combusting a standard like benzoic acid), and the moles of the sample combusted.

Caption: Experimental workflow for bomb calorimetry.

Conclusion

The stereochemical configuration of 1,2-dimethylcyclopropane has a clear and measurable impact on its thermodynamic stability. The trans isomer is unequivocally more stable than the cis isomer. This stability advantage, quantified to be approximately 5.1 kJ/mol, is attributed almost entirely to the mitigation of steric strain. While both isomers suffer from the substantial angle and torsional strain inherent to the cyclopropane ring, the cis isomer is further destabilized by repulsive steric interactions between its proximate methyl groups. This fundamental principle of steric hindrance is a cornerstone of conformational analysis and is critical for professionals in drug design and chemical synthesis, where subtle changes in molecular geometry can lead to profound differences in energy, reactivity, and biological activity.

References

- Vertex AI Search Result. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane.

- Brainly. (2023, October 27). Consider the structures of cis-1,2-dimethylcyclopropane and trans-1,2....

- Brainly. (2023, September 10). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2....

- Bartleby. (2024, October 4). 4.41 Which compound would you expect to be the more stable: cis-1,2-dimethylcyclopropane ortrans-1,2-dimethylcyclopropane?.

- Filo. (2024, June 1). cis-1,2-Dimethylcyciopropane has a larger heat of combustion than trans 1....

- Filo. (2023, November 4). cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo....

- Homework.Study.com. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger than that of the trans isomer.

- University of Calgary. (n.d.). CYCLOPROPANE RING STRAIN.

- Master Organic Chemistry. (2014, March 24). Calculation of Ring Strain In Cycloalkanes.

- Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain.

- Bartleby. (2023, March 17). 6. Consider the structure of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane.

- Chemistry LibreTexts. (2024, June 18). 4.4: Conformations of Cycloalkanes.

- Filo. (2025, April 1). The heat of combustion of c i s-1,2 -dimethylcyclopropane is larger than....

- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.

- Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane.

- Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger....

- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. NIST Chemistry WebBook.

- Chemistry Stack Exchange. (2020, March 26). Quantitative measurement of ring strain.

- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.

- OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).

- Wikipedia. (n.d.). Cycloalkane.

- ACS Publications. (n.d.). Thermodynamic properties of some cycloalkane-cycloalkanol systems at 298.15 K.

- Benchchem. (n.d.). An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Cyclopropanethiol.

- Frey, H. M. (2025, August 9). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization. ResearchGate.

- YouTube. (2022, October 27). Conformation: Torsional, Angular and Steric Strain: Cyclopropane.

- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, trans-. NIST Chemistry WebBook.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. homework.study.com [homework.study.com]

- 9. brainly.com [brainly.com]

- 10. cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclo.. [askfilo.com]

- 11. brainly.com [brainly.com]

- 12. Answered: 4.41 Which compound would you expect to be the more stable: cis-1,2-dimethylcyclopropane ortrans-1,2-dimethylcyclopropane? Explain your answer. | bartleby [bartleby.com]

- 13. homework.study.com [homework.study.com]

- 14. cis-1,2-Dimethylcyciopropane has a larger heat of combustion than trans 1.. [askfilo.com]

- 15. The heat of combustion of c i s-1,2 -dimethylcyclopropane is larger than .. [askfilo.com]

- 16. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 17. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]

An In-Depth Technical Guide to the Ring Strain Analysis of 1,2-Dimethylcyclopropane Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif, while common in natural products and pharmaceuticals, is a repository of significant potential energy due to its inherent ring strain. This guide provides a comprehensive analysis of ring strain in 1,2-dimethylcyclopropane, a model system for understanding how substituent stereochemistry modulates the energetic landscape of this strained ring. We dissect the constituent forces of ring strain—angle, torsional, and steric—and explore the thermodynamic differences between the cis and trans isomers. This document details both classical experimental methodologies, such as combustion calorimetry, and modern computational approaches for the precise quantification of strain energy. By synthesizing theoretical principles with actionable protocols, this guide serves as a technical resource for professionals leveraging strained systems in chemical synthesis and drug design.

The Theoretical Framework of Ring Strain in Cyclopropanes

Ring strain is a form of instability that arises when the geometric constraints of a cyclic structure force bond angles and conformations to deviate from their optimal, low-energy states.[1] In cyclopropane and its derivatives, this strain is a combination of three distinct energetic penalties.

A Triad of Destabilizing Forces

The total strain energy in a cyclopropane ring is not monolithic but is a composite of angle, torsional, and steric strains.[2][3]

-

Angle Strain (Baeyer Strain): The primary contributor to the high energy of cyclopropane is severe angle strain.[4][5] The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1][6][7] This geometric necessity leads to inefficient orbital overlap.

-

Torsional Strain (Pitzer Strain): Due to the planar and rigid nature of the three-membered ring, the C-H bonds on adjacent carbon atoms are held in a fully eclipsed conformation.[5][8][9] This eclipsing interaction introduces significant torsional strain, further destabilizing the molecule.[1]

-

Steric Strain (van der Waals Strain): This arises from non-bonded interactions where atoms or groups are forced into closer proximity than their van der Waals radii would ideally allow.[2][7] While minimal in the parent cyclopropane, it becomes a critical determinant of stability in substituted derivatives like this compound.

Caption: Steric interactions dictate the relative stability of this compound isomers.

The Energetic Landscape: Why Trans is More Stable

The trans isomer of this compound is thermodynamically more stable than the cis isomer. [10][11][12]This difference is almost entirely attributable to steric strain. In the cis configuration, the two bulky methyl groups are forced into close proximity on the same face of the rigid ring, resulting in significant van der Waals repulsion. [11][13]The trans configuration places these groups on opposite faces, maximizing their separation and minimizing this destabilizing steric clash. [10][11]This is confirmed experimentally, as the heat of combustion for the cis isomer is greater than that of the trans isomer, indicating the cis isomer contains more potential energy. [14]

Quantitative Energetic Data

The stability difference can be quantified by comparing the standard enthalpies of formation (ΔH°f). A more negative or less positive ΔH°f value indicates greater stability.

| Isomer | Standard Liquid Enthalpy of Formation (ΔH°f) (kJ/mol) | Relative Stability |

| cis-1,2-Dimethylcyclopropane | -64.7 ± 0.8 | Less Stable |

| trans-1,2-Dimethylcyclopropane | -69.6 ± 0.8 | More Stable |

Data sourced from the NIST Chemistry WebBook.[15][16]

Methodologies for Quantifying Ring Strain

A multi-faceted approach combining experimental thermodynamics, spectroscopy, and computational chemistry is required for a thorough analysis of ring strain.

Experimental Approach: Combustion Calorimetry

The classical method for determining the total strain energy of a molecule is by measuring its heat of combustion. [12][17][18] 3.1.1. Principle: From Heat of Combustion to Strain Energy The total strain energy is the excess energy a cyclic molecule possesses compared to a hypothetical, strain-free reference compound. The experimental heat of combustion (ΔH°c) is used to calculate the standard enthalpy of formation (ΔH°f). This experimental ΔH°f is then compared to a theoretical strain-free ΔH°f, which is calculated using group increments derived from acyclic, strain-free alkanes. The difference between these values is the total strain energy. [17][19] 3.1.2. Detailed Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity cis- or trans-1,2-dimethylcyclopropane is sealed in a sample holder (e.g., a gelatin capsule).

-

Calorimeter Setup: The sample is placed inside a high-pressure stainless steel vessel (the "bomb"), which is then pressurized with an excess of pure oxygen (approx. 30 atm).

-

Immersion: The sealed bomb is submerged in a precisely known volume of water in a thermally insulated container (a dewar). The initial temperature of the water is recorded with high precision (to ±0.001 °C).

-

Ignition: The sample is ignited remotely by passing an electric current through a fuse wire.

-

Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The final equilibrium temperature is recorded.

-

Calculation: The heat of combustion is calculated based on the temperature change and the pre-determined heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen.

Caption: Workflow for determining ring strain energy via bomb calorimetry.

Spectroscopic Characterization: NMR Analysis

While NMR does not directly measure energy, it is an indispensable tool for confirming the identity and purity of the cis and trans isomers based on their distinct molecular symmetries.

-

trans-1,2-Dimethylcyclopropane: Possesses a C₂ axis of symmetry. This results in three unique proton environments and three unique carbon environments, leading to 3 signals in both the ¹H and ¹³C NMR spectra. [20][21]* cis-1,2-Dimethylcyclopropane: Has a Cₛ plane of symmetry. This symmetry element renders the two methyl groups equivalent and also affects the ring protons, resulting in four distinct signals in the ¹H NMR spectrum and three signals in the ¹³C NMR spectrum. [22][23]

Computational Chemistry Approach

Modern computational methods provide a powerful, non-destructive means to analyze strain. Calculating strain energy via homodesmotic reactions is a particularly robust technique.

3.3.1. Principle: Isolating Ring Strain A homodesmotic reaction is a hypothetical reaction where the number and type of all bonds are conserved between reactants and products. This means that the hybridization state of all atoms and the number of C-H bonds and C-C bonds of each type (e.g., sp³-sp³) remain constant. The calculated enthalpy of such a reaction isolates the energy contribution from ring strain, as other bonding energies cancel out. [24] Example Homodesmotic Reaction for Cyclopropane: C₃H₆ (cyclopropane) + 3 CH₃-CH₃ → 3 CH₃-CH₂-CH₃

The enthalpy of this reaction is a direct measure of the strain in one cyclopropane molecule relative to three strain-free propane molecules.

3.3.2. Step-by-Step Computational Workflow

-

Structure Optimization: The 3D structures of the target molecule (e.g., cis-1,2-dimethylcyclopropane) and all reference molecules for the homodesmotic reaction are geometry-optimized using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G* or higher).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory (e.g., G4 composite method) for greater accuracy. [24]4. Enthalpy Calculation: The total enthalpy of each molecule is calculated by summing the single-point electronic energy and the thermal corrections (including ZPVE).

-

Reaction Enthalpy: The strain energy is determined by calculating the total enthalpy of the reaction (ΔH_rxn = ΣH_products - ΣH_reactants).

Implications in Research and Drug Development

The analysis of ring strain in systems like this compound is not merely an academic exercise.

-

Medicinal Chemistry: The rigid cyclopropane scaffold is used to lock molecules into specific conformations, which can enhance binding affinity to biological targets. Understanding how substituents affect stability is crucial for designing potent and stable drug candidates.

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than in analogous alkanes, which can increase metabolic stability by making them less susceptible to enzymatic oxidation. [25]* Synthetic Chemistry: The high strain energy of cyclopropanes makes them valuable reactive intermediates. The release of this strain can be a powerful thermodynamic driving force for ring-opening reactions, allowing for the stereoselective synthesis of complex acyclic structures. [25][26][27]

Conclusion

The total ring strain of this compound is a nuanced interplay of angle, torsional, and steric forces. The key determinant of relative stability between its stereoisomers is the steric repulsion between the methyl groups, which renders the trans isomer more stable than the cis isomer. A comprehensive understanding and quantification of this strain energy, achieved through a combination of calorimetric experiments, spectroscopic analysis, and high-level computational modeling, is essential for scientists who seek to harness the unique chemical and physical properties of these strained cyclic systems in materials science, organic synthesis, and the development of new therapeutics.

References

- Wikipedia. (n.d.). Ring strain.

- University of Calgary. (n.d.). Cyclopropane Ring Strain.

- Wikipedia. (n.d.). Cyclopropane.

- Wikipedia. (n.d.). Bent bond.

- Wikipedia. (n.d.). This compound.

- Chemistry LibreTexts. (2024, September 22). 4.4: Conformations of Cycloalkanes.

- Pearson+. (n.d.). The heat of combustion of cis-1,2-dimethylcyclopropane is larger....

- Study.com. (n.d.). Between cis-1-2-dimethylcyclopropane and trans-1-2-dimethylcyclopropane, which do you believe is more stable?.

- NC State University Libraries. (n.d.). 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain.

- Brainly. (2023, September 10). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2....

- Chemistry LibreTexts. (2014, August 1). 2.11: Some Cycloalkanes Have Angle Strain.

- Chemistry LibreTexts. (2024, July 30). 4.3: Cis-Trans Isomerism in Cycloalkanes.

- Penn State Pressbooks. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation.

- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.

- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.

- Chemistry LibreTexts. (2024, September 22). 4.3: Stability of Cycloalkanes - Ring Strain.

- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.

- PubMed. (2021, September 9). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes.

- YouTube. (2022, October 27). Conformation: Torsional, Angular and Steric Strain: Cyclopropane.

- Chemistry LibreTexts. (2025, August 11). 4.4: Stability of Cycloalkanes - Ring Strain.

- Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.

- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, trans-.

- Cheméo. (n.d.). Chemical Properties of trans-1,2-Dimethylcyclopropane (CAS 20520-64-3).

- Cheméo. (n.d.). Chemical Properties of Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7).

- ACS Publications. (2021, July 27). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes.

- Study.com. (n.d.). How many 1H NMR signals does the following dimethylcyclopropane show?.

- Brainly. (2023, August 25). How many ¹H NMR signals would cis-1,2-dimethylcyclopropane give?.

- University of Wisconsin-La Crosse. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes.

- YouTube. (2025, August 13). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H.

- PubChem. (n.d.). Cis-1,2-dimethylcyclopropane.

- NIST. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Chemistry Stack Exchange. (2024, May 26). Experimental determination of ring strain energy.

- NIH. (n.d.). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions.

- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts.

- Quora. (2023, June 25). Which is more reactive (1-methyl cyclobutane) or (1-ethyl cyclopropane)?.

- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.

- ResearchGate. (2025, August 9). The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization.

- ResearchGate. (2025, August 6). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study.

Sources

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. homework.study.com [homework.study.com]

- 11. brainly.com [brainly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]

- 15. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 16. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. homework.study.com [homework.study.com]

- 21. spectrabase.com [spectrabase.com]

- 22. brainly.com [brainly.com]

- 23. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cyclopropane - Wikipedia [en.wikipedia.org]

- 26. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Electronic and steric effects in 1,2-Dimethylcyclopropane

An In-Depth Technical Guide to the Electronic and Steric Effects in 1,2-Dimethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the stereoisomers of this compound. It delves into the nuanced interplay of these factors, which govern the stability, conformational preferences, and reactivity of the cis and trans isomers. By synthesizing foundational principles with experimental data, this document serves as an authoritative resource for professionals in chemical research and drug development, offering insights into the subtle yet significant impact of stereochemistry on molecular behavior.

Introduction: The Unique Stereochemical Landscape of a Strained Ring System

Cyclopropane, the parent of the C3 cycloalkane family, is characterized by significant ring strain due to its planar structure and compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1] This inherent strain, a combination of angle and torsional strain, profoundly influences the chemical and physical properties of its derivatives.[2] The introduction of substituents, such as methyl groups, adds another layer of complexity, introducing steric and electronic effects that differentiate the resulting stereoisomers. In the case of this compound, two primary stereoisomers exist: cis-1,2-dimethylcyclopropane, where the methyl groups are on the same face of the ring, and trans-1,2-dimethylcyclopropane, where they are on opposite faces.[3][4] The trans isomer further exists as a pair of non-superimposable mirror images, or enantiomers.[5][6] Understanding the delicate balance of forces within these isomers is paramount for predicting their behavior in complex chemical systems.

PART 1: Dissecting Stability - The Dominance of Steric Hindrance

A fundamental question in the study of this compound is the relative stability of its cis and trans isomers. The prevailing evidence from both experimental and theoretical studies unequivocally points to the greater stability of the trans isomer.[7][8] This difference in stability is primarily attributed to steric hindrance, also known as van der Waals repulsion.

In cis-1,2-dimethylcyclopropane, the two methyl groups are forced into close proximity on the same side of the cyclopropane ring.[8] This arrangement leads to significant repulsive interactions between the electron clouds of the hydrogen atoms on the methyl groups, a phenomenon known as eclipsing strain.[8] This steric clash raises the overall energy of the cis isomer, rendering it less stable.

Conversely, in trans-1,2-dimethylcyclopropane, the methyl groups are positioned on opposite sides of the ring, maximizing the distance between them.[7] This spatial arrangement minimizes steric repulsion, resulting in a lower energy state and, consequently, greater stability.[7][9]

Table 1: Comparative Properties of this compound Isomers

| Property | cis-1,2-Dimethylcyclopropane | trans-1,2-Dimethylcyclopropane | Reference(s) |

| Boiling Point | 37 °C | 28.2 °C | [5] |

| Melting Point | -140 °C | -149.6 °C | [5] |

| Density | 0.6889 g/cm³ | 0.6648 g/cm³ | [5] |

| Refractive Index (nD) | 1.3829 (20 °C) | 1.3713 (20 °C) | [5] |

The physical properties listed in Table 1, such as the lower boiling point of the trans isomer, are consistent with its more stable, less polar nature due to the symmetrical arrangement of the methyl groups.[9]

PART 2: Electronic Effects - A Subtle but Significant Contribution

While steric effects are the primary determinant of stability, electronic effects also play a role, albeit a more subtle one. The carbon-carbon bonds in the cyclopropane ring are not typical sigma bonds. They are often described as "bent" or "banana" bonds, having a higher degree of p-character than normal sp³-sp³ bonds.[10] This increased p-character influences the electronegativity of the ring carbons and their interactions with substituents.

The methyl groups are weakly electron-donating through an inductive effect. In the cis isomer, the proximity of the two electron-donating groups could potentially lead to some unfavorable electronic interactions. However, this effect is generally considered to be minor compared to the overwhelming steric repulsion.

The inherent strain of the cyclopropane ring also has electronic consequences. The high degree of angle strain weakens the C-C bonds within the ring, making them more susceptible to cleavage in chemical reactions.[2] This is a key aspect of the reactivity of cyclopropane derivatives.

PART 3: Conformational Analysis - A Rigid Ring with Vibrational Freedom

Unlike larger cycloalkanes such as cyclohexane, which can adopt various chair and boat conformations, the three-membered ring of cyclopropane is necessarily planar and rigid.[1][3] Rotation around the C-C bonds is severely restricted, as it would require breaking the ring.[3] This rigidity is a defining feature of cyclopropane and its derivatives.

However, this does not mean the molecule is entirely static. The methyl groups in this compound can still undergo rotation around the C-C single bond connecting them to the ring. In the cis isomer, this rotation is somewhat hindered by the steric interaction between the two methyl groups. In the trans isomer, the methyl groups have greater rotational freedom.

The workflow for analyzing the conformational landscape of substituted cyclopropanes typically involves computational chemistry methods.

Diagram 1: Workflow for Conformational Analysis

Caption: A typical computational workflow for the conformational analysis of this compound.

PART 4: Impact on Reactivity - Stereochemistry as a Guiding Force

The differences in stability and conformation between cis- and trans-1,2-dimethylcyclopropane have a direct impact on their chemical reactivity. The higher ground-state energy of the cis isomer often makes it more reactive in reactions that lead to the opening of the strained cyclopropane ring, as this relieves the steric strain.[11]

For instance, in reactions involving electrophilic attack, the accessibility of the C-C bonds can be influenced by the orientation of the methyl groups. In the cis isomer, one face of the ring is more sterically hindered than the other, which can lead to stereoselective reactions. In the trans isomer, both faces of the ring are equally accessible to an approaching reagent.

The stereochemical outcome of reactions involving this compound can also be dictated by the stereochemistry of the starting material. For example, the deamination of certain saturated aliphatic amines can lead to the formation of this compound, with the stereochemistry of the product being influenced by the reaction mechanism.[12]

PART 5: Spectroscopic Characterization - Distinguishing Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. Due to their different symmetries, the two isomers will exhibit distinct ¹H and ¹³C NMR spectra.

-

cis-1,2-Dimethylcyclopropane: Possesses a plane of symmetry, leading to a smaller number of unique signals in its NMR spectra compared to the trans isomer. Some sources suggest it would give 3 or 4 distinct ¹H NMR signals.[13]

-

trans-1,2-Dimethylcyclopropane: Lacks a plane of symmetry (it is chiral), resulting in a more complex NMR spectrum with a greater number of signals. It is expected to show three distinct NMR signals.[14]

The precise chemical shifts and coupling constants observed in the NMR spectra can provide detailed information about the three-dimensional structure and electronic environment of each isomer.

Diagram 2: Logic for Isomer Differentiation by NMR

Caption: A logical workflow for distinguishing between cis and trans isomers using NMR spectroscopy.

Conclusion: A Microcosm of Stereochemical Principles

The study of this compound provides a compelling case study in the fundamental principles of stereochemistry. The interplay of steric hindrance and, to a lesser extent, electronic effects, dictates the relative stabilities and reactivities of its cis and trans isomers. For researchers in drug development and other areas of chemical science, a thorough understanding of these nuanced interactions is crucial for the rational design of molecules with specific three-dimensional structures and desired chemical properties. The seemingly simple this compound molecule serves as a powerful reminder of the profound impact of stereoisomerism on the molecular world.

References

- Vertex AI Search. (n.d.). Between cis-1-2-dimethylcyclopropane and trans-1-2-dimethylcyclopropane, which do you believe is more stable? Explain your answer.

- Brainly. (2023, September 10). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2-dimethylcyclopropane?

- Bachrach, S. M. (2000). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry, 65(15), 4673–4678. [Link]

- Flowers, P., Theopold, K., Langley, R., & Robinson, W. R. (2020). Determination of the C–C Bond Strength of Substituted Cyclopropanes and Cyclobutanes using Bomb Calorimetry. In Chemistry 2e. OpenStax. [Link]

- Kozhushkov, S. I., & de Meijere, A. (2021). Interplay of the Ring and Steric Strains in the Highly Substituted Cyclopropanes. The Journal of Physical Chemistry A, 125(35), 7694–7704. [Link]

- Study.com. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?

- Chemistry LibreTexts. (2024, July 30). Cis-Trans Isomerism in Cycloalkanes.

- Wikipedia. (n.d.). This compound.

- Bachrach, S. M. (2001). The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds. Journal of Molecular Structure: THEOCHEM, 536(1-3), 1-9. [Link]

- Chemistry LibreTexts. (2024, June 18). Conformations of Cycloalkanes.

- Study.com. (n.d.). How many 1H NMR signals does the following dimethylcyclopropane show?

- Brainly. (2023, August 25). How many ¹H NMR signals would cis-1,2-dimethylcyclopropane give?

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). cis-1,2-Dimethylcyclopropane.

- SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopropane.

- The Organic Chemistry Tutor. (2022, October 27).

- ResearchGate. (n.d.). Methylcyclopropane (A), this compound (B), 1,2,3-trimethylcyclopropane (C), their vertex graphs ((0)G) and line graphs ((1)G, (2)G).

- Gauth. (n.d.). Consider the structures of cis -1, 2 -dimethylcyclopropane and trans - 1, 2 -dimethylcyclopropane. Which isomer is more stable? Explain your reasoning.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- Brainly. (2023, May 15). How many total possible stereoisomers are there for this compound? Count pairs of enantiomers.

- Proprep. (n.d.). What conformational analysis can be performed on 1,2-dimethylcyclohexane, and how does the orientation of substituents affect molecular stability?

- Britannica. (n.d.). This compound. In Britannica.

- Simons, J. W., Hase, W. L., Phillips, R. J., Porter, E. J., & Growcock, F. B. (1971). Chemically activated cis-1,2-dimethylcyclopropane from photolysis of cis-2-butene-diazomethane mixtures in the presence of oxygen. The Journal of Physical Chemistry, 75(18), 2866–2872. [Link]

- NIH 3D. (2023, March 6). cis-1,2-Dimethylcyclopropane.

- Skell, P. S., & Starer, I. (1961). FORMATION OF this compound IN THE DEAMINATION OF SATURATED ALIPHATIC AMINES. Journal of the American Chemical Society, 83(12), 2866–2867. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | chemical compound | Britannica [britannica.com]

- 7. brainly.com [brainly.com]

- 8. homework.study.com [homework.study.com]

- 9. homework.study.com [homework.study.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. brainly.com [brainly.com]

- 14. homework.study.com [homework.study.com]

An In-Depth Technical Guide to the Conformational Analysis of 1,2-Dimethylcyclopropane Isomers

Abstract

The cyclopropane ring, a ubiquitous motif in medicinal chemistry and natural products, imparts unique structural and electronic properties to molecules. However, its rigid, strained nature presents distinct challenges and opportunities in conformational control. This guide provides a comprehensive analysis of the conformational landscapes of the cis and trans isomers of 1,2-dimethylcyclopropane. We will dissect the thermodynamic stability, explore the rotational dynamics of the methyl substituents, and present field-proven experimental and computational protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage a deep understanding of substituted cyclopropane conformations in molecular design and analysis.

The Foundational Principle: Inherent Strain of the Cyclopropane Core

Before delving into the specifics of the 1,2-dimethyl isomers, it is crucial to appreciate the intrinsic energetic properties of the parent cyclopropane ring. The molecule is a planar triangle, forcing the C-C-C bond angles to be 60°. This severe deviation from the ideal sp³ tetrahedral angle of 109.5° results in significant angle strain . Furthermore, viewing the molecule along any C-C bond reveals that the hydrogen atoms on adjacent carbons are fully eclipsed, introducing substantial torsional strain . This combination of high angle and torsional strain makes the cyclopropane ring kinetically stable but thermodynamically reactive, with weakened C-C bonds compared to acyclic alkanes. The introduction of substituents, such as methyl groups, adds another layer of complexity governed by steric and electronic interactions.

Stereoisomers of this compound

This compound exists as three distinct stereoisomers.[1] The relationship between the two methyl groups relative to the plane of the cyclopropane ring defines them:

-

cis-1,2-Dimethylcyclopropane : Both methyl groups are on the same face of the ring. This molecule possesses a plane of symmetry and is therefore an achiral meso compound.[2]

-

trans-1,2-Dimethylcyclopropane : The methyl groups are on opposite faces of the ring. This configuration lacks a plane of symmetry, resulting in a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-1,2-dimethylcyclopropane and (1S,2S)-1,2-dimethylcyclopropane.

Caption: Stereoisomers of this compound.

Thermodynamic Stability Analysis: Cis vs. Trans

The fundamental question in the analysis of these isomers is their relative stability. From first principles, the cis isomer is expected to be less stable due to steric hindrance between the two methyl groups, which are forced into close proximity on the same face of the ring.[3] This is an eclipsing interaction that introduces significant van der Waals repulsion. In the trans isomer, the methyl groups are positioned on opposite faces, minimizing this unfavorable interaction.

This theoretical expectation is validated by experimental thermodynamic data. The standard gas-phase enthalpy of formation (ΔfH°gas) provides a direct measure of a molecule's stability.

| Isomer | Standard Enthalpy of Formation (ΔfH°gas) | Source |

| cis-1,2-Dimethylcyclopropane | -28.03 ± 0.84 kJ/mol | NIST Chemistry WebBook[4][5] |

| trans-1,2-Dimethylcyclopropane | -32.63 ± 0.84 kJ/mol | NIST Chemistry WebBook[6] |

Analysis of Thermodynamic Data: The trans isomer is 4.6 kJ/mol (approximately 1.1 kcal/mol) more stable than the cis isomer. This energy difference is a direct quantitative measure of the steric strain introduced by the eclipsing interaction of the two adjacent methyl groups in the cis configuration. This stability difference is also reflected in their heats of combustion, with the less stable cis isomer releasing more energy upon burning.[7]

Conformational Dynamics: Methyl Group Rotation

High-level ab initio calculations, which show excellent agreement with experimental results, have determined the rotational barrier for the methyl group in methylcyclopropane.

| Parameter | Value (MP2/cc-pVTZ) | Source |

| Methyl Group Rotational Barrier | 12.0 kJ/mol (2.87 kcal/mol) | Ocola & Laane, J. Phys. Chem. A (2016)[8][9] |

This rotational barrier arises from the changing interactions between the C-H bonds of the methyl group and the C-C bonds of the cyclopropane ring.

-

Stable Conformation (Energy Minimum): The lowest energy conformation is a bisected arrangement. Here, one C-H bond of the methyl group lies in the plane of the cyclopropane ring, pointing away from it. The other two C-H bonds straddle the adjacent ring carbon, minimizing steric interactions.

-

Unstable Conformation (Energy Maximum): The highest energy conformation occurs when a C-H bond of the methyl group is eclipsed with an adjacent C-C bond of the ring.

This fundamental 3-fold rotational potential applies to each methyl group in the 1,2-dimethyl isomers, but is further complicated by interactions between the two methyl groups themselves.

Conformational Landscape of cis-1,2-Dimethylcyclopropane

In the cis isomer, the most significant factor is the severe steric clash between the two methyl groups. The rotation of these groups will seek to minimize this interaction. Two key rotamers can be considered:

-

Staggered-Staggered (Lower Energy): Each methyl group adopts a conformation where its hydrogens are staggered with respect to the hydrogens on the other methyl group. This minimizes the direct van der Waals repulsion.

-

Eclipsed-Eclipsed (Higher Energy): The methyl groups rotate into a conformation where their respective hydrogens are eclipsed. This represents a significant steric penalty and is the primary contributor to the overall higher energy of the cis isomer.

Caption: Key rotamers of cis-1,2-dimethylcyclopropane.

Conformational Landscape of trans-1,2-Dimethylcyclopropane

In the trans isomer, the methyl groups are on opposite sides of the ring, so there is no direct eclipsing interaction between them. The conformational analysis simplifies to the independent rotation of each methyl group against the cyclopropane ring, as described for the methylcyclopropane model. Each methyl group will preferentially adopt a bisected conformation relative to the ring to minimize its own local steric and electronic repulsions. The overall energy of the trans isomer is therefore significantly lower.

Caption: Key rotamers of trans-1,2-dimethylcyclopropane.

Methodologies for Conformational Characterization

A robust analysis relies on the synergy between experimental observation and computational modeling. The protocols described below represent a self-validating system where computational predictions can be confirmed by experimental data, and experimental results can be rationalized through detailed computational models.

Experimental Protocol: 2D NMR Spectroscopy (NOESY)

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful, non-destructive method to determine the spatial proximity of protons, making it ideal for differentiating cis and trans isomers and probing preferred rotamers.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid strong solvent signals that would obscure the analyte signals.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (≥ 500 MHz is recommended for better signal dispersion). Tune and shim the spectrometer to achieve optimal resolution and lineshape.

-

Acquisition of Standard Spectra: Acquire standard 1D ¹H and ¹³C spectra to confirm the identity and purity of the sample and to assign the chemical shifts of the methyl and cyclopropyl protons.

-

NOESY Experiment Setup:

-

Select a standard 2D NOESY pulse sequence (e.g., noesygpph).

-

Set the spectral widths to encompass all proton signals.

-

Crucially, optimize the mixing time (d8). This parameter determines the duration over which NOE transfer occurs. A typical starting point is the T₁ relaxation time of the protons of interest. Run a series of experiments with varying mixing times (e.g., 200 ms, 500 ms, 800 ms) to find the optimal value for observing the desired cross-peaks.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate window functions (e.g., squared sine bell) and perform a two-dimensional Fourier transform.

-

Phase the spectrum and reference the chemical shifts.

-

Analyze the resulting 2D map for cross-peaks. Cross-peaks appear at the intersection of the chemical shifts of two protons that are close in space.

-

Expected Results & Self-Validation:

-

For the cis isomer: A strong cross-peak will be observed between the proton signals of the two methyl groups. This provides unambiguous proof of their spatial proximity on the same face of the ring.

-

For the trans isomer: No cross-peak will be observed between the two methyl group proton signals, as they are on opposite faces of the ring and too far apart for NOE transfer.

-

The presence or absence of this key cross-peak provides a definitive and self-validating assignment of the stereochemistry.

Computational Workflow: Potential Energy Surface (PES) Scan

Computational chemistry provides a powerful means to map the entire rotational energy landscape of the methyl groups. A relaxed Potential Energy Surface (PES) scan is the method of choice, where a specific dihedral angle is systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure for that constrained angle.

Caption: Workflow for a computational PES scan.

Step-by-Step Methodology (using Gaussian software as an example):

-

Structure Building: Construct the initial 3D coordinates for the desired isomer (cis or trans-1,2-dimethylcyclopropane) in a molecular editor (e.g., GaussView).

-

Initial Optimization: Perform a full geometry optimization to find the nearest local minimum.

-

Keyword Line: #p opt freq b3lyp/6-31g(d)

-

Rationale: The opt keyword requests optimization. freq calculates vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies). B3LYP is a robust and widely used DFT functional, and 6-31G(d) is a standard Pople-style basis set sufficient for this type of system.

-

-

PES Scan Setup:

-

Using the optimized structure, identify the atoms defining the dihedral angle for one of the methyl group's rotation. For example, a hydrogen on the methyl group, the methyl carbon, the ring carbon it's attached to, and the other ring carbon it's bonded to (e.g., H-C_Me-C1-C2).

-

Set up the scan in the input file. This involves specifying the dihedral angle, the start and end points (e.g., 0 to 360 degrees), and the step size.

-

Keyword Line: #p opt=modredundant b3lyp/6-31g(d)

-

Input Section: At the end of the input file, add the line: D [atom1] [atom2] [atom3] [atom4] S [num_steps] [step_size] (e.g., D 8 4 1 2 S 36 10.0 to scan 360° in 36 steps of 10°).

-

-

Execution and Analysis: Run the Gaussian calculation. The output will contain the optimized energy for each step of the scan.

-

Data Visualization: Extract the energy and corresponding dihedral angle for each step and plot them in graphing software. The resulting plot is the potential energy surface for the methyl rotation. The lowest points (valleys) correspond to the stable rotamers, and the highest points (peaks) correspond to the transition states, the height of which defines the rotational energy barrier.

Self-Validation: The calculated energy difference between the global minima of the cis and trans isomers should closely match the experimental value derived from the enthalpies of formation. The calculated rotational barrier for the trans isomer should be comparable to the experimental value for the methylcyclopropane model system.

Conclusion

The conformational analysis of this compound is a quintessential example of steric effects governing molecular stability and dynamics. The trans isomer is thermodynamically favored over the cis isomer by approximately 4.6 kJ/mol due to the avoidance of a destabilizing methyl-methyl eclipsing interaction. The rotation of the methyl substituents is characterized by a modest energy barrier, with a preference for conformations that minimize eclipsing interactions with the cyclopropane ring bonds. A synergistic approach, combining the precise structural information from NMR and microwave spectroscopy with the detailed energetic landscapes provided by computational PES scans, offers a powerful and self-validating strategy for the complete conformational characterization of substituted cyclopropanes. These principles and protocols provide a robust framework for rationalizing and predicting the behavior of this important structural motif in the context of drug design and materials science.

References

- Ocola, E. J., & Laane, J. (2016). Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. The Journal of Physical Chemistry A, 120(37), 7269–7278. [Link]

- Ocola, E. J., & Laane, J. (2016). Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory. PubMed. [Link]

- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-. In NIST Chemistry WebBook.

- Good, W.D. (1971). The enthalpies of combustion and formation of some alkyl cyclopropanes. J. Chem. Thermodyn., 3, 539-546. [Link]

- NIST. (n.d.). Cyclopropane, 1,2-dimethyl-, trans-. In NIST Chemistry WebBook.

- Wikipedia. (n.d.). This compound. [Link]

- PubChem. (n.d.). This compound. [Link]

- Brainly. (2023). Why is trans-1,2-dimethylcyclopropane more stable than cis-1,2-dimethylcyclopropane?[Link]

- Chegg. (2020). Consider the structures of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane. [Link]

- Brainly. (2023). Consider the structures of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane. [Link]

- Pearson+. (n.d.).

- StudyCo. (n.d.). Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. [Link]

- YouTube. (2025). [Chemistry] cis-1,2-Dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. H. [Link]

- Bartleby. (2023). Consider the structure of cis-1,2-dimethylcyclopropane and trans-1,2-dimethylcyclopropane. [Link]

- YouTube. (2020). Setting up PES scans in Gaussian: Internal Rotation of Methyl in Ethane, Part 1. [Link]

- Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

- Chegg. (2020).

- PubChem. (n.d.). cis-1,2-Dimethylcyclopropane. [Link]

- NIST. (n.d.). This compound. [Link]

- Meinnel, J. et al. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. MDPI. [Link]

- Britannica. (n.d.). This compound. [Link]

- Chemistry Stack Exchange. (2018). Is trans-1,2-dimethylcyclopropane optically active or not?[Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cis-1,2-dimethylcyclopropane | C5H10 | CID 252321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 5. Cyclopropane, 1,2-dimethyl-, cis- [webbook.nist.gov]

- 6. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]

- 7. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]

- 8. cis-1,2-Diethylcyclopropane [webbook.nist.gov]

- 9. trans-1,2-Diethyl-cyclopropane [webbook.nist.gov]

Spectroscopic Fingerprints of 1,2-Dimethylcyclopropane: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of the stereoisomers of 1,2-dimethylcyclopropane, specifically focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectra for both cis- and trans-1,2-dimethylcyclopropane. Our approach emphasizes the causal relationships behind spectroscopic phenomena, ensuring a deep and applicable understanding of how these powerful analytical techniques can be used to characterize and differentiate these closely related small molecules.

Introduction: The Structural Nuances of this compound

This compound exists as two stereoisomers: cis-1,2-dimethylcyclopropane, where the two methyl groups are on the same side of the cyclopropane ring, and trans-1,2-dimethylcyclopropane, where they are on opposite sides. This seemingly subtle difference in spatial arrangement leads to distinct physical and chemical properties, which are reflected in their spectroscopic signatures. A thorough understanding of their NMR, IR, and MS profiles is paramount for unambiguous identification, purity assessment, and the study of their chemical reactivity. This guide will explore how the symmetry and steric interactions within each isomer dictate their unique spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is an unparalleled tool for elucidating the connectivity and three-dimensional structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for distinguishing between the cis and trans isomers.

Theoretical Framework: Symmetry and Chemical Equivalence

The number of signals in an NMR spectrum is determined by the chemical equivalence of the nuclei. In cis-1,2-dimethylcyclopropane, a plane of symmetry renders the two methyl groups and the two methine protons on the cyclopropane ring chemically equivalent. However, the two protons on the CH₂ group of the ring are diastereotopic, meaning they are in different chemical environments and are therefore non-equivalent. In contrast, trans-1,2-dimethylcyclopropane possesses a C₂ axis of symmetry, which also leads to the chemical equivalence of the two methyl groups and the two methine protons. The two protons on the CH₂ group are also diastereotopic in the trans isomer.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the steps for obtaining high-quality ¹H and ¹³C NMR spectra of the volatile liquid this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound isomer into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 10 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width (e.g., 0 to 50 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus (several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Data Interpretation: Deciphering the Spectra

¹H NMR Spectra:

-

cis-1,2-Dimethylcyclopropane: Due to its symmetry, the spectrum is expected to show four distinct signals. The diastereotopic nature of the methylene protons on the cyclopropane ring results in two separate signals.[1][2]

-

trans-1,2-Dimethylcyclopropane: This isomer is expected to exhibit three signals in its ¹H NMR spectrum.

¹³C NMR Spectra:

The proton-decoupled ¹³C NMR spectra provide a clear distinction between the two isomers based on the number of signals.

| Isomer | ¹³C Chemical Shift (δ) Data (ppm) |

| cis-1,2-Dimethylcyclopropane | CH₃: ~14-16, CH: ~16-18, CH₂: ~8-10 |

| trans-1,2-Dimethylcyclopropane | CH₃: ~18-20, CH: ~22-24, CH₂: ~12-14 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The upfield chemical shifts are characteristic of the strained cyclopropane ring.

Infrared (IR) Spectroscopy: Unveiling Molecular Vibrations

IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.

Theoretical Principles: Vibrational Modes of Cyclopropanes

The key vibrational modes for this compound include:

-

C-H Stretching: Aliphatic C-H stretches from the methyl and cyclopropyl groups typically appear in the 2850-3000 cm⁻¹ region. The C-H bonds on the cyclopropane ring may show slightly higher frequency stretches due to the increased s-character of the C-H bonds.

-

CH₂ and CH₃ Bending: Scissoring, rocking, wagging, and twisting vibrations of the methylene and methyl groups occur in the 1340-1470 cm⁻¹ region.

-

Cyclopropane Ring Vibrations: The characteristic "ring breathing" and other skeletal vibrations of the cyclopropane ring are found in the fingerprint region (below 1500 cm⁻¹). These are often complex but highly diagnostic.

Experimental Protocol: Acquiring IR Spectra of a Liquid Sample

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a single drop of the neat liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Interpretation: Distinguishing cis and trans Isomers

The IR spectra of cis- and trans-1,2-dimethylcyclopropane, while broadly similar, exhibit key differences in the fingerprint region due to their different symmetries.

-

cis-Isomer: The vapor-phase IR spectrum of cis-1,2-dimethylcyclopropane shows characteristic absorptions for C-H stretching just below 3000 cm⁻¹ and prominent bands in the fingerprint region corresponding to CH₂ and CH₃ bending and ring vibrations.

-

trans-Isomer: The trans-isomer also displays C-H stretching and bending vibrations. However, the specific frequencies and intensities of the ring deformation modes in the fingerprint region will differ from the cis-isomer, allowing for their differentiation.

Key Diagnostic Regions:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Isomer Differentiation |

| C-H Stretch (methyl & ring) | 2850-3080 | Subtle differences in peak shape and position. |

| CH₂ Scissoring | ~1450-1470 | May show slight shifts between isomers. |

| CH₃ Asymmetric & Symmetric Bend | ~1380 & ~1460 | Can be influenced by steric environment. |

| Cyclopropane Ring Modes | < 1200 | Most diagnostic region for distinguishing cis and trans. |

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Ion Confirmation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern upon ionization.

Theoretical Principles: Electron Ionization and Fragmentation